molecular formula C13H18N2O2 B167258 benzyl N-piperidin-1-ylcarbamate CAS No. 126216-46-4

benzyl N-piperidin-1-ylcarbamate

Cat. No. B167258
M. Wt: 234.29 g/mol
InChI Key: RARCRVJUYCOHBA-UHFFFAOYSA-N
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Description

Benzyl N-piperidin-1-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as NPC or S 38093 and is a selective antagonist of the dopamine D3 receptor.

Mechanism Of Action

Benzyl N-piperidin-1-ylcarbamate acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, NPC can modulate the activity of this system and potentially treat various neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzyl N-piperidin-1-ylcarbamate are primarily mediated through the dopamine D3 receptor. By blocking this receptor, NPC can modulate the activity of the mesolimbic system and potentially treat various neurological disorders. Additionally, NPC has been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.

Advantages And Limitations For Lab Experiments

The advantages of using benzyl N-piperidin-1-ylcarbamate in lab experiments include its high selectivity for the dopamine D3 receptor, its ability to modulate the activity of the mesolimbic system, and its potential applications in various fields of scientific research. The limitations of using NPC in lab experiments include its limited solubility in water, its potential toxicity, and its relatively high cost.

Future Directions

There are several future directions for the study of benzyl N-piperidin-1-ylcarbamate. One potential direction is the development of new drug candidates based on NPC for the treatment of various neurological disorders. Another potential direction is the investigation of the role of dopamine D3 receptors in various physiological processes such as learning and memory. Additionally, the development of new tools and techniques for the study of the mesolimbic system and its role in neurological disorders is another potential direction for future research.

Synthesis Methods

The synthesis of benzyl N-piperidin-1-ylcarbamate involves the reaction of benzyl isocyanate with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of NPC.

Scientific Research Applications

Benzyl N-piperidin-1-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPC has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In pharmacology, NPC has been used as a tool compound to study the role of dopamine D3 receptors in various physiological processes such as reward, motivation, and addiction. In neuroscience, NPC has been used to investigate the role of dopamine D3 receptors in the regulation of synaptic plasticity and neuronal activity.

properties

CAS RN

126216-46-4

Product Name

benzyl N-piperidin-1-ylcarbamate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-piperidin-1-ylcarbamate

InChI

InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16)

InChI Key

RARCRVJUYCOHBA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2

synonyms

Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI)

Origin of Product

United States

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